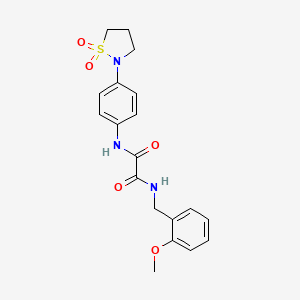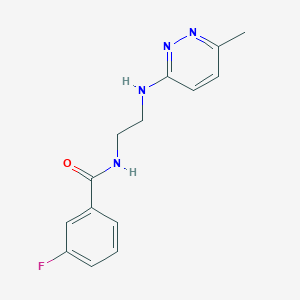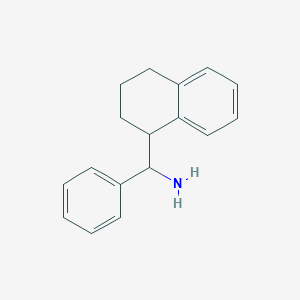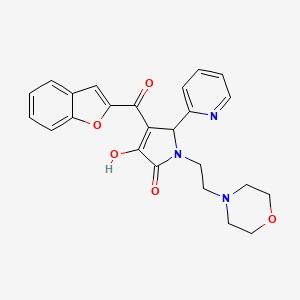![molecular formula C20H24N2O3 B2362399 (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2380057-55-4](/img/structure/B2362399.png)
(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of piperidine compounds and is synthesized using a specific method, which will be discussed in This paper aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MPMP.
作用機序
The mechanism of action of (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is not fully understood. However, studies have shown that the compound acts as a selective inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme that is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone increases the levels of dopamine in the brain, which can have a neuroprotective effect on dopaminergic neurons.
Biochemical and Physiological Effects:
(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects. The compound has been shown to increase the levels of dopamine in the brain, which can have a neuroprotective effect on dopaminergic neurons. (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has also been shown to increase the levels of serotonin and norepinephrine, which are neurotransmitters that are critical for mood regulation.
実験室実験の利点と制限
One of the significant advantages of (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is its high selectivity for MAO-B inhibition. The compound has been shown to have minimal effects on other enzymes, which can reduce the risk of side effects. However, one of the limitations of (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is its low solubility in water, which can make it challenging to administer in lab experiments.
将来の方向性
There are several future directions for (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone research. One of the significant directions is in the development of new therapeutic applications. (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has shown potential in treating neurological disorders and depression and anxiety disorders. However, further research is needed to determine the safety and efficacy of the compound in humans. Another future direction is in the optimization of the synthesis method. The current method has been optimized to produce high yields of (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone with high purity. However, further optimization can lead to more efficient and cost-effective methods of production.
Conclusion:
In conclusion, (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied for its potential in treating neurological disorders and depression and anxiety disorders. (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone acts as a selective inhibitor of MAO-B, increasing the levels of dopamine, serotonin, and norepinephrine in the brain. The compound has several advantages and limitations for lab experiments, and further research is needed to determine its safety and efficacy in humans.
合成法
(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is synthesized using a specific method that involves the reaction of (2-methoxyphenyl)-piperidin-4-ylmethanone with 3-methyl-2-pyridylmethyl chloride in the presence of a base. The reaction results in the formation of (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone as a white crystalline solid. The synthesis method has been optimized to produce high yields of (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone with high purity.
科学的研究の応用
(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has shown potential therapeutic applications in various scientific research studies. One of the significant applications is in the treatment of neurological disorders such as Parkinson's disease. (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been shown to have a neuroprotective effect on dopaminergic neurons, which are responsible for the production of dopamine, a neurotransmitter that is critical for movement control. (2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has also been studied for its potential in treating depression and anxiety disorders. The compound has been shown to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
(2-methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-6-5-11-21-19(15)25-14-16-9-12-22(13-10-16)20(23)17-7-3-4-8-18(17)24-2/h3-8,11,16H,9-10,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNQAPMPPJUXKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2362317.png)

![2-hydroxy-N-(2-hydroxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2362320.png)

![ethyl 5-amino-1-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2362323.png)




![3-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2362336.png)


![(5aR,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide](/img/structure/B2362339.png)